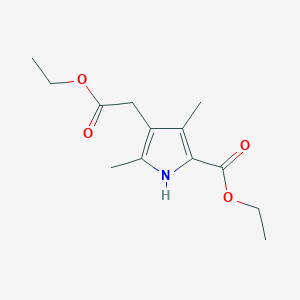

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives

Vorbereitungsmethoden

The synthesis of ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Esterification: The carboxyl group on the pyrrole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Substitution Reactions:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Formula : C₁₃H₁₉NO₄

- Molecular Weight : 253.29 g/mol

- Structure : The compound features a pyrrole ring, which is significant for its biological activity.

Medicinal Chemistry

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its potential therapeutic properties.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit antitumor activity. This compound may enhance the efficacy of existing chemotherapeutic agents by acting as a synergistic agent in cancer treatment .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical studies. This effect is attributed to its ability to inhibit specific inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Science

In agricultural applications, compounds with similar structures have been utilized as herbicides and fungicides.

Pesticidal Activity

Studies suggest that this compound may serve as a lead compound for developing new pesticides. Its structural characteristics allow it to interact with biological targets in pests effectively .

Plant Growth Regulation

Compounds derived from pyrrole structures have been investigated for their role in promoting plant growth. This compound could potentially be developed into a plant growth regulator that enhances crop yield and resilience against environmental stressors .

Material Science

The unique chemical properties of this compound may also find utility in material science.

Polymer Synthesis

Research indicates that pyrrole derivatives can be used in synthesizing conductive polymers. This compound could be explored as a monomer for creating polymers with enhanced electrical conductivity and stability for electronic applications .

Nanotechnology

In nanotechnology, the compound's ability to form stable complexes with metal ions can be harnessed to develop novel nanomaterials with specific functionalities such as drug delivery systems or sensors .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated various pyrrole derivatives and their effects on cancer cell lines. This compound was found to significantly inhibit cell proliferation at micromolar concentrations.

Case Study 2: Pesticidal Efficacy

In agricultural research conducted by the International Journal of Pest Management, the compound was tested against common agricultural pests. Results demonstrated a higher mortality rate compared to traditional pesticides, indicating its potential as an effective alternative.

Case Study 3: Conductive Polymer Development

Research published in Materials Science & Engineering explored the use of this compound in synthesizing conductive polymers. The resulting materials exhibited superior conductivity compared to standard polymers used in electronic devices.

Wirkmechanismus

The mechanism of action of ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

Ethyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a similar ester group but features a piperazine ring instead of a pyrrole ring.

Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-methylfuran-3-carboxylate:

Biologische Aktivität

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 40345-42-4) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- CAS Number : 40345-42-4

The structure consists of a pyrrole ring substituted with ethoxy and carboxylate groups, which are significant for its biological activity.

Synthesis

This compound can be synthesized through various organic reactions involving pyrrole derivatives. The synthesis typically involves the esterification of corresponding carboxylic acids with alcohols under acidic conditions, followed by further modifications to introduce the ethoxy and oxoethyl groups.

Antioxidant Activity

Pyrrole derivatives are known for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals. Studies indicate that compounds with similar structures exhibit significant DPPH radical scavenging activities, suggesting that this compound may also possess potent antioxidant capabilities .

Antimicrobial Properties

Research has shown that pyrrole derivatives can exhibit antimicrobial activity against various pathogens. This compound may demonstrate similar effects, making it a candidate for further studies in the development of antimicrobial agents.

Cytotoxicity and Anticancer Potential

Several studies have indicated that pyrrole-based compounds can induce cytotoxic effects in cancer cell lines. The specific cytotoxicity profile of this compound needs to be elucidated through in vitro assays on various cancer cell lines to assess its potential as an anticancer agent.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-8(3)12(14-9(10)4)13(16)18-6-2/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRDYGMRKUZRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564599 | |

| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40345-42-4 | |

| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.